GYKI 52466

Description

Historical Context of Glutamatergic Receptor Antagonists in Neuroscience Research

The journey to understanding glutamatergic neurotransmission began in the 1950s, with the gradual acceptance of glutamate (B1630785) as a key excitatory neurotransmitter. nih.gov Early research led to the classification of ionotropic glutamate receptors into two main categories: NMDA (N-methyl-D-aspartate) receptors and non-NMDA receptors. nih.govnih.gov This division was based on the receptors' selective activation by these specific agonists. The non-NMDA category was later subdivided into AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors. nih.gov

The development of selective antagonists was a pivotal step in elucidating the distinct functions of these receptor subtypes. While potent and selective NMDA receptor antagonists became available and helped define the role of NMDA receptors in processes like synaptic plasticity, early antagonists for non-NMDA receptors often lacked specificity. nih.govnih.gov The quest for more precise tools led to the development of compounds that could selectively block AMPA and kainate receptors, which were found to mediate the vast majority of fast excitatory synaptic transmission throughout the central nervous system. nih.gov This pursuit was driven by the need to understand the specific contributions of AMPA and kainate receptors to normal brain function and to pathological conditions such as epilepsy and neurodegenerative diseases. ucdavis.eduwikipedia.org

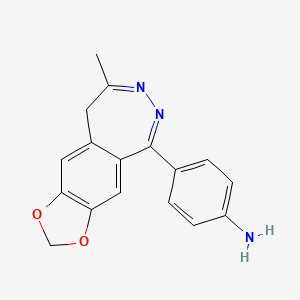

Initial Characterization of GYKI-52466 as a Benzodiazepine Derivative

GYKI-52466, with the chemical name 1-(4-Aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine, emerged as a novel compound from this research landscape. nih.gov Structurally, it is classified as a 2,3-benzodiazepine. nih.govwikipedia.org This is a critical distinction from the more conventional 1,4-benzodiazepines, such as diazepam, which are well-known for their modulatory effects on GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. ucdavis.eduwikipedia.org

Initial electrophysiological studies revealed that GYKI-52466 does not act on GABA-A receptors. ucdavis.edunih.gov Instead, it was identified as a potent and selective antagonist of ionotropic glutamate receptors. wikipedia.org Specifically, in whole-cell voltage-clamp recordings from cultured rat hippocampal neurons, GYKI-52466 was shown to be a potent antagonist of currents activated by both AMPA and kainate. ucdavis.edunih.govsigmaaldrich.com Crucially, it was found to be inactive against responses mediated by NMDA receptors. ucdavis.edunih.govsigmaaldrich.com This selectivity marked GYKI-52466 as a significant advancement, providing a means to isolate and study non-NMDA receptor-mediated events without confounding effects on NMDA or GABAergic systems. ucdavis.edu

Overview of GYKI-52466 as a Research Tool in Excitatory Neurotransmission Studies

The unique pharmacological profile of GYKI-52466 established it as an invaluable research tool. Its primary utility lies in its mechanism as a non-competitive antagonist of AMPA and kainate receptors. nih.govtocris.commedchemexpress.com Unlike competitive antagonists that bind to the same site as the endogenous ligand glutamate, GYKI-52466 binds to an allosteric site on the receptor complex. ucdavis.edutaylorandfrancis.com This binding action inhibits the receptor by decoupling the ligand-binding domain from the ion channel, thus preventing ion flow. patsnap.com This non-competitive action is voltage-independent and does not exhibit use-dependence, meaning its blocking effect is consistent regardless of the neuron's membrane potential or the frequency of receptor activation. ucdavis.edunih.gov

This mechanism makes GYKI-52466 particularly useful for studying excitatory neurotransmission under conditions of high glutamate concentration, where competitive antagonists would be less effective. ucdavis.edunih.gov Researchers have employed GYKI-52466 to distinguish between AMPA and kainate receptor-mediated responses in various neuronal preparations. tocris.com Its ability to selectively block these receptors has been instrumental in exploring their roles in synaptic transmission, plasticity, and excitotoxicity. taylorandfrancis.comnih.gov For example, it has been used to demonstrate that glutamatergic transmission mediated by AMPA/kainate receptors is essential for certain reflex pathways. nih.gov While it potently blocks AMPA receptors, its effect on kainate receptors is less pronounced, a property that allows for the pharmacological dissection of these two closely related receptor subtypes. tocris.commedchemexpress.com Some studies have also noted complex modulatory effects, including positive modulation at low concentrations, suggesting it may act through more than one binding site. nih.gov

Research Findings on GYKI-52466

The following tables summarize key research findings regarding the selectivity and kinetics of GYKI-52466.

| Receptor Target | Agonist | Effect of GYKI-52466 | IC₅₀ Value (μM) | Reference |

|---|---|---|---|---|

| AMPA Receptor | AMPA | Antagonist | 10-20 | wikipedia.orgtocris.com |

| AMPA Receptor | AMPA | Antagonist | 11 | ucdavis.edunih.govmedchemexpress.com |

| Kainate Receptor | Kainate | Antagonist | ~450 | tocris.com |

| Kainate Receptor | Kainate | Antagonist | 7.5 | ucdavis.edunih.govmedchemexpress.com |

| NMDA Receptor | NMDA | Inactive | >50 | tocris.com |

| GABA-A Receptor | GABA | Inactive | - | ucdavis.edunih.gov |

| Kinetic Parameter | Value | Reference |

|---|---|---|

| Binding Rate (k_on) | 1.6 x 10⁵ M⁻¹s⁻¹ | ucdavis.edunih.gov |

| Unbinding Rate (k_off) | 3.2 s⁻¹ | ucdavis.edunih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11/h2-5,7-8H,6,9,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBZZHVSGAHQPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40145500 | |

| Record name | Gyki 52466 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102771-26-6 | |

| Record name | 4-(8-Methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102771-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gyki 52466 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102771266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gyki 52466 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(8-Methyl-9H-1,3-dioxolo(4,5-H)(2,3)benzodiazepin-5-yl)benzenamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GYKI-52466 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/471V8NZ5X3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Gyki 52466

Direct Receptor Interactions and Selectivity Profile

Non-Competitive Antagonism of Alpha-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropionic Acid (AMPA) Receptors

GYKI-52466 functions as a non-competitive antagonist of AMPA receptors, meaning it binds to a site distinct from the agonist-binding site. This interaction leads to a reduction in the efficacy of AMPA-activated currents. ucdavis.edunih.gov The inhibitory effect produced by GYKI-52466 is voltage-independent and does not exhibit use-dependence, which are characteristics indicative of an allosteric blocking mechanism. ucdavis.edunih.gov Unlike competitive antagonists, such as NBQX, GYKI-52466 does not induce a rightward shift in the concentration-response curve but rather blocks receptor responses through its non-competitive binding. ucdavis.edu Research employing cryo-electron microscopy has further elucidated that this non-competitive inhibition by GYKI-52466 desensitizes AMPA receptors to activation and effectively prevents positive allosteric modulation. biorxiv.orgbiorxiv.orgnih.gov

Allosteric Modulation of AMPA Receptors

As a negative allosteric modulator, GYKI-52466 exerts its inhibitory effects on AMPA receptors by inducing a conformational change that decouples the ligand-binding domains from the ion channel. biorxiv.orgbiorxiv.orgnih.govpatsnap.comebi.ac.uknih.gov This allosteric control is so potent that GYKI-52466 can outcompete positive allosteric modulators, such as cyclothiazide (B1669527), for control over AMPA receptor function. biorxiv.orgbiorxiv.orgnih.govpatsnap.comebi.ac.uknih.gov

Potency Profile at AMPA, Kainate, and N-Methyl-D-Aspartate (NMDA) Receptors

GYKI-52466 exhibits a highly selective potency profile, primarily targeting AMPA and kainate receptors while showing negligible activity at N-methyl-D-aspartate (NMDA) receptors. In whole-cell voltage-clamp recordings from cultured rat hippocampal neurons, GYKI-52466 demonstrated potent antagonism of kainate- and AMPA-activated currents. ucdavis.edunih.gov

| Receptor Type | IC50 Value (µM) | Reference |

|---|---|---|

| AMPA | 10-20 (approx. 11) | ucdavis.edunih.govwikipedia.orgabcam.comtocris.comadooq.com |

| Kainate | 7.5 | ucdavis.edunih.gov |

| NMDA | >50 (inactive) | ucdavis.edunih.govwikipedia.orgabcam.comtocris.comadooq.com |

Note: While some sources indicate higher IC50 values for kainate (approx. 450 µM), the value of 7.5 µM is reported in primary research specifically detailing the compound's activity. ucdavis.edunih.govwikipedia.orgabcam.comtocris.comadooq.comnih.gov

Conformational Dynamics and Receptor Decoupling

Binding Site within the Transmembrane Collar Region of AMPA Receptors

Detailed structural studies, including cryo-electron microscopy, have pinpointed the precise binding site of GYKI-52466 on the AMPA receptor. GYKI-52466 binds within the ion channel collar region of the AMPA receptor's transmembrane domain (TMD). biorxiv.orgbiorxiv.orgnih.govpatsnap.comebi.ac.uknih.govresearchgate.netrcsb.org Specifically, four molecules of GYKI-52466 are found wedged between helices at the top of the TMD, adjacent to the ion channel. nih.gov

The binding of GYKI-52466 to this site induces a negative allosteric modulation of AMPA receptors by decoupling the glutamate-binding domains from the ion channel. biorxiv.orgbiorxiv.orgnih.govnih.govrcsb.org This molecular rearrangement pushes the AMPA receptor into a distinct inhibited or desensitized-like state, which prevents both receptor activation and positive allosteric modulation. biorxiv.orgbiorxiv.orgnih.govebi.ac.uknih.govrcsb.org Crucially, this conformational change also leads to the rupture of the cyclothiazide binding site, thereby preventing the action of positive modulators. nih.govpatsnap.comebi.ac.uknih.govrcsb.org

Investigation of Novel Metabotropic Mechanisms

Involvement of Second Messenger Cascades in Long-Lasting Effects

While GYKI-52466 is primarily recognized for its acute, ionotropic antagonism of AMPA receptors, emerging research suggests potential involvement of second messenger cascades, particularly in explaining its long-lasting effects observed in certain contexts, such as pharmacological preconditioning nih.govfrontiersin.orgotago.ac.nz.

Traditional understanding attributes GYKI-52466's anticonvulsant and neuroprotective properties to its direct negative allosteric modulation of AMPA receptors, thereby preventing excitotoxicity researchgate.netresearchgate.netnih.govfrontiersin.org. However, studies on pharmacological preconditioning with low-dose GYKI-52466 have demonstrated protective effects that persist well beyond the compound's plasma clearance, suggesting a mechanism beyond classical ionotropic receptor blockade nih.govfrontiersin.org.

It has been hypothesized that low-dose GYKI-52466 may exert its long-lasting effects through a metabotropic mechanism, potentially involving inverse agonism of G-protein coupled receptors (GPCRs) nih.govfrontiersin.org. This proposed mechanism suggests that GYKI-52466 could influence a G-protein complex, leading to downstream effects that protect cells from subsequent insults nih.gov. While the exact G-protein and its function remain to be fully elucidated, this hypothesis aligns with the amplifying nature of metabotropic modulation, where a small initial signal can trigger significant and sustained cellular changes via second messenger cascades nih.govotago.ac.nz.

Evidence from studies on other AMPA and kainate receptor antagonists indicates that these ionotropic receptors may also play metabotropic roles in regulating neuronal activity, potentially involving protein kinase C (PKC), protein kinase A (PKA), or mitogen-activated protein kinase (MAPK) pathways nih.gov. Specifically, AMPA receptors themselves have been linked to second messenger cascades, such as the extracellular signal-regulated kinase (ERK1/2) pathway nih.govtandfonline.com. Research has shown that GYKI-52466 can inhibit the ERK1/2 pathway, an intracellular signaling cascade crucial for cell proliferation, by reducing the phosphorylation of ERK1/2 and its upstream regulators like MEK1/2 tandfonline.com. This inhibition was observed even in the absence of AMPA, suggesting a direct influence on this signaling pathway tandfonline.com. This effect on the ERK1/2 pathway, and its downstream impact on cell cycle regulators like cyclin D1, p21, and p53, could contribute to the observed long-lasting cellular changes, particularly in the context of anti-proliferative effects in transformed cells tocris.comtandfonline.com.

Therefore, while direct evidence for GYKI-52466's direct and widespread activation of canonical second messenger cascades for long-lasting effects in all contexts is still an area of active research, the concept of metabotropic involvement and its influence on pathways like ERK1/2 provides a plausible explanation for its sustained protective actions observed at low concentrations and extended time points nih.govtandfonline.com.

Pharmacological Efficacy of Gyki 52466 in Preclinical Disease Models

Neuroprotective Potential against Excitotoxic and Ischemic Injury

Protection against Ischemic Neuronal Degeneration

GYKI-52466 exhibits neuroprotective effects in models of both global and focal cerebral ischemia. In a rat model of global cerebral ischemia induced by four-vessel occlusion (4VO), pretreatment with GYKI-52466 significantly attenuated neuronal damage in the CA1 sector of the hippocampus. This protective effect was observed when the compound was administered before ischemia but not when applied immediately after reperfusion. nih.gov

In models of focal ischemia, specifically middle cerebral artery occlusion (MCAO) in rats, GYKI-52466 demonstrated a substantial reduction in cortical infarct volume. Immediate intravenous administration of GYKI-52466 after MCAO led to a 68% reduction in cortical infarct volume. Even with a 1-hour delay in administration, a 48% reduction was observed. nih.govahajournals.org Furthermore, in a gerbil bilateral carotid occlusion (BCO) model, GYKI-52466 produced a significant 49% inhibition of CA1 cell loss following 3 minutes of ischemia. capes.gov.br

Studies on isolated retina subjected to simulated ischemia (oxygen and glucose deprivation) also indicated a protective role for GYKI-52466. It provided approximately 56% blockage of lactate (B86563) dehydrogenase (LDH) release, which is an indicator of cell death, suggesting partial protection against excitotoxic neuronal degeneration. arvojournals.org

Table 1: Neuroprotective Effects of GYKI-52466 in Ischemia Models

| Model Type | Administration Timing | Outcome Measured | Effect of GYKI-52466 | Source |

| Global Ischemia (4VO, rat) | Pretreatment | Hippocampal CA1 damage | Significant attenuation | nih.gov |

| Focal Ischemia (MCAO, rat) | Immediate post-MCAO | Cortical infarct volume | 68% reduction | nih.gov |

| Focal Ischemia (MCAO, rat) | 1-hour delay post-MCAO | Cortical infarct volume | 48% reduction | nih.gov |

| Global Ischemia (BCO, gerbil) | Post-ischemia (multiple doses) | Hippocampal CA1 cell loss | 49% inhibition | capes.gov.br |

| Simulated Ischemia (retina) | During ischemia | LDH release (cell death) | ~56% blockage | arvojournals.org |

Attenuation of Kainic Acid Toxicity in Hippocampal Systems

Pharmacological preconditioning with GYKI-52466 has been shown to induce tolerance to kainic acid (KA) toxicity in hippocampal systems. In vitro studies demonstrated that preconditioning with GYKI-52466 led to a lasting tolerance against KA-induced toxicity in hippocampal slices, an effect that persisted even after the drug was washed out. researchgate.netnih.govfrontiersin.org

In vivo, low-dose GYKI-52466 (3 mg/kg, subcutaneous) administered 90-180 minutes prior to a high dose of KA markedly reduced seizure scores, effectively eliminating level 3 and level 4 seizures. This preconditioning also completely suppressed KA-induced hippocampal c-FOS expression, an indicator of neuronal activity. nih.govfrontiersin.org While some studies suggest a weaker effect of systemic GYKI-52466 against direct kainate toxicity, its efficacy as a preconditioning agent against KA-induced seizures and associated neuronal loss is notable. nih.gov

Pharmacological Preconditioning for Neuroprotection in Hypoxia-Ischemia Models

Low-dose subcutaneous GYKI-52466 preconditioning has been evaluated as a prophylactic strategy for neuroprotection in a rat model of hypoxic-ischemic (HI) brain injury. This approach conferred long-term neuroprotection and promoted functional recovery. researchgate.netnih.govotago.ac.nz

A combined preconditioning strategy involving hypoxia and GYKI-52466 further enhanced protective outcomes. This combined approach increased the survival rate of cerebral ischemia rats, significantly alleviated neurological deficits, and improved both object recognition and social recognition memory. Mechanistically, this combined preconditioning was found to suppress inflammatory reactions induced by cerebral ischemia and to increase the expression and activity of hypoxia-inducible factor-1α (HIF-1α) and endothelial nitric oxide synthase (eNOS). e-century.us

Reduction of Infarct Volume and Ventricular Enlargement Post-Ischemia

In the context of hypoxic-ischemic brain injury, low-dose GYKI-52466 preconditioning significantly reduced infarct volume and ventricular enlargement when assessed at day 14 post-HI, compared to saline-treated controls. This neuroprotective effect was sustained, with a significant reduction in tissue loss observed at day 90 following administration of GYKI 3 mg/kg. researchgate.netnih.govotago.ac.nz

Table 2: Impact of GYKI-52466 Preconditioning on Infarct Volume and Tissue Loss

| Model Type | Treatment Group | Outcome Measured (Day 14) | Outcome Measured (Day 90) | Source |

| Hypoxia-Ischemia (rat) | Saline-treated controls | High infarct volume, ventricular enlargement | Significant tissue loss | nih.govotago.ac.nz |

| Hypoxia-Ischemia (rat) | Low-dose GYKI-52466 preconditioning | Significantly reduced infarct volume and ventricular enlargement | Significantly reduced tissue loss (3 mg/kg GYKI) | nih.govotago.ac.nz |

Reversal of Hypoxia-Ischemia-Induced Suppression of Neuronal Excitability and Synaptic Plasticity (Long-Term Potentiation and Long-Term Depression)

GYKI-52466 preconditioning has been shown to reverse the suppression of neuronal excitability and synaptic strength induced by hypoxia-ischemia. Electrophysiological assessments performed on days 14 and 90 post-HI revealed that GYKI-52466 preconditioning significantly improved population spike amplitudes and field excitatory postsynaptic potential (EPSP) slopes in both contralateral and ipsilateral hippocampi. otago.ac.nzresearchgate.net Importantly, long-term potentiation (LTP), a key mechanism underlying learning and memory, was readily induced in ischemic animals that had been preconditioned with GYKI-52466. otago.ac.nzresearchgate.net

Furthermore, GYKI-52466 was found to prevent the hypoxia-induced increase in calcineurin (CaN) activity and to reverse the downregulation of GABAergic inhibition following hypoxia-induced seizures in immature rat hippocampal slices. Application of GYKI-52466 significantly increased the frequency and amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs). Specifically, sIPSC frequency increased by 86.2 ± 19.4% (from 0.76 ± 0.03 Hz to 1.42 ± 0.15 Hz), and mean sIPSC amplitude increased by 35 ± 9.6% (from 7.5 ± 0.7 pA to 10.1 ± 0.7 pA) after hypoxia-induced seizures. nih.govjneurosci.org This suggests a role for GYKI-52466 in modulating synaptic transmission and restoring inhibitory balance after ischemic insults.

Table 3: Effects of GYKI-52466 on Synaptic Plasticity Post-Hypoxia-Ischemia

| Parameter (Hippocampal CA1) | Control (Hypoxia Group) | GYKI-52466 Treatment | Change with GYKI-52466 | Source |

| sIPSC Frequency | 0.76 ± 0.03 Hz | 1.42 ± 0.15 Hz | +86.2 ± 19.4% | nih.govjneurosci.org |

| sIPSC Amplitude | 7.5 ± 0.7 pA | 10.1 ± 0.7 pA | +35 ± 9.6% | nih.govjneurosci.org |

| Calcineurin (CaN) Activity | Increased | Prevented increase | Normalization | nih.govjneurosci.org |

| LTP Induction | Suppressed | Readily induced | Reversal of suppression | otago.ac.nzresearchgate.net |

Anxiolytic-Like Effects

Beyond its neuroprotective properties, GYKI-52466 has also demonstrated anxiolytic potential in preclinical investigations. nih.gov

Assessment in Rodent Models of Anxiety (e.g., Elevated Plus Maze, Light-Dark Test)

The anxiolytic-like effects of GYKI-52466 have been assessed in established rodent models of anxiety, including the Elevated Plus Maze (EPM) and the meta-chlorophenylpiperazine (mCPP)-induced anxiety model. The EPM and Light-Dark Test are widely used behavioral paradigms that leverage rodents' natural aversion to open, brightly lit spaces. Anxiolytic compounds typically increase the time spent in the open arms of the EPM or the lit compartment of the Light-Dark Test. meliordiscovery.comamazonaws.comcpn.or.kr

GYKI-52466 proved active in these anxiety models at doses that did not induce sedative effects. Notably, its minimal effective dose (MED) in the Elevated Plus Maze was exceptionally low, recorded at 0.01 mg/kg. nih.gov These findings suggest that non-competitive AMPA receptor antagonists, including GYKI-52466, can effectively mitigate anxiety-like behaviors in rodents independently of motor depressant activity, indicating a distinct anxiolytic profile. nih.gov

Table 4: Anxiolytic-Like Effects of GYKI-52466 in Rodent Models

| Anxiety Model | Outcome Measured | Effect of GYKI-52466 | Minimal Effective Dose (MED) | Source |

| Elevated Plus Maze (EPM) | Reduction in anxiety-like behavior | Active | 0.01 mg/kg | nih.gov |

| mCPP-induced anxiety model | Reduction in anxiety-like behavior | Active | Not specified (active at non-sedative doses) | nih.gov |

Advanced Mechanistic Investigations and Receptor Interaction Studies

Structural Biology Approaches

Recent advancements in structural biology, particularly cryo-electron microscopy (Cryo-EM), have provided significant insights into how GYKI-52466 interacts with AMPA receptors and the conformational changes it induces.

Cryo-EM studies have successfully captured AMPA receptor (AMPAR) complexes bound to glutamate (B1630785) and GYKI-52466, revealing the structural basis of its inhibitory action. biorxiv.orgresearchgate.netebi.ac.ukrcsb.org These studies show that four GYKI-52466 molecules bind to the transmembrane domain (TMD) of the AMPAR, specifically within the ion channel collar region. biorxiv.orgresearchgate.netnih.gov This binding site is adjacent to the ion channel and forms a ring of solvent-accessible pockets. nih.gov High-resolution Cryo-EM reconstructions have resolved the GYKI-52466 binding pocket to 2.21 Å resolution, detailing extensive contacts with residues within the TMD collar region, including interactions with Ser615 on the neighboring M4 helix and Tyr616 on M3. biorxiv.org GYKI-52466 is effectively wedged between two AMPAR subunits in the TMD. biorxiv.org

The binding of GYKI-52466 induces significant conformational changes in the AMPA receptor, pushing it into a distinct inhibited state that prevents both activation and positive allosteric modulation. biorxiv.orgresearchgate.netrcsb.org This non-competitive inhibition by GYKI-52466 decouples glutamate binding in the ligand-binding domain (LBD) from the ion channel. biorxiv.orgebi.ac.ukrcsb.orgresearchgate.net The allosteric rearrangement of the AMPAR LBD, caused by GYKI-52466 binding in the TMD, leads to a separation of the D1-D1 interface, which effectively ruptures the binding pocket for positive allosteric modulators like cyclothiazide (B1669527). biorxiv.orgebi.ac.uknih.govnih.gov This structural alteration stabilizes an inactive agonist-binding domain structure. researchgate.net

Allosteric Competition and Modulation

GYKI-52466's interaction with AMPA receptors is characterized by its potent negative allosteric modulation, which can override the effects of positive allosteric modulators.

While GYKI-52466 and positive allosteric modulators like cyclothiazide (CTZ) bind to distinct sites on the AMPAR, an allosteric competition exists between them. biorxiv.orgnih.govnih.gov Early studies suggested that GYKI-52466's negative allosteric effect alters the effect of CTZ on AMPAR desensitization without preventing CTZ binding. biorxiv.org Recent Cryo-EM data confirm that GYKI-52466, by inducing conformational changes that rupture the CTZ binding site, prevents CTZ from positively modulating AMPARs. biorxiv.orgebi.ac.uknih.govnih.gov Electrophysiological experiments have shown that 50 µM cyclothiazide significantly increases the IC50 value for GYKI-52466 at heteromeric AMPA receptors, indicating an allosteric interaction where CTZ influences GYKI-52466's potency. nih.gov

Research findings consistently demonstrate that the negative allosteric modulation by GYKI-52466 dominates over positive allosteric modulation. Electrophysiological studies using patch-clamp techniques on HEK293 cells expressing GluA2-TARPγ2 have shown that while CTZ can completely ablate glutamate-induced current desensitization, the presence of GYKI-52466 negates this effect. biorxiv.org Even in the presence of excess CTZ, GYKI-52466 effectively inhibits GluA2-mediated currents. biorxiv.org For instance, at approximately three times the CTZ concentration, GYKI-52466 can still inhibit 50% of AMPAR currents. biorxiv.org The IC50 of GYKI-52466 in the presence of CTZ was determined to be 39.87 ± 6.75 μM, representing a significant reduction in potency compared to GYKI-52466 alone, yet still demonstrating its inhibitory capacity. biorxiv.orgnih.gov This dominance highlights GYKI-52466's ability to control AMPAR function even when positive modulators are present. biorxiv.orgnih.gov

Table 1: Effect of Cyclothiazide on GYKI-52466 IC50 at AMPA Receptors

| Receptor Type | GYKI-52466 IC50 (µM) | GYKI-52466 IC50 with 50 µM Cyclothiazide (µM) | Fold Shift |

| Heteromeric AMPA Receptors (GluRBi/Di) | 21.9 (95% CI: 12.0-39.8) nih.gov | 126 (95% CI: 72.4-214) nih.gov | ~5.75 nih.gov |

| GluA2-γ2EM | ~4.3 (GYKI-52466 alone on AMPAR-TARP complexes) nih.gov | 43.20 ± 6.61 nih.gov | ~10 nih.gov |

Electrophysiological and Neurochemical Characterization

Electrophysiological characterization of GYKI-52466 demonstrates its direct impact on AMPA receptor-mediated currents. In whole-cell voltage-clamp recordings from cultured rat hippocampal neurons, GYKI-52466 is a potent antagonist of AMPA- and kainate-activated currents, with IC50 values of 11 µM and 7.5 µM, respectively. ucdavis.edunih.gov The block produced by GYKI-52466 is non-competitive, voltage-independent, and does not exhibit use-dependence, consistent with an allosteric blocking mechanism. ucdavis.edunih.gov

While primarily known as a negative modulator, some studies suggest a complex modulation by GYKI-52466, potentially involving more than one binding site. nih.gov At low concentrations (e.g., 10 µM), GYKI-52466 has been observed to increase the steady-state current by approximately threefold, while reducing the peak current by 30%. nih.gov This increase in steady-state current is likely due to a change in desensitization rather than a slowing of channel closing. nih.gov However, other studies indicate that GYKI-52466 does not alter the apparent rate of desensitization of L-glutamate currents at heteromeric GluRBi/Di receptors. nih.gov

From a neurochemical perspective, GYKI-52466's primary action is to inhibit AMPA receptor function, which can lead to reduced neuronal excitation. taylorandfrancis.comresearchgate.net While it has been shown to be protective in motor neuron cell models of glutamate excitotoxicity, its direct neurochemical effects on neurotransmitter release are more nuanced. taylorandfrancis.com For instance, GYKI-52466 did not inhibit AMPA-induced release of tritiated noradrenaline, dopamine, or serotonin (B10506) from synaptosomes, and only weakly affected the AMPA-mediated release of tritiated acetylcholine (B1216132). researchgate.net This suggests its primary mechanism is at the receptor level rather than directly influencing presynaptic neurotransmitter release.

Table 2: Electrophysiological Effects of GYKI-52466 on AMPA/Kainate Receptors

| Receptor Type | Agonist | GYKI-52466 IC50 (µM) | Effect on Desensitization Rate |

| AMPA Receptors (rat hippocampal neurons) ucdavis.edunih.gov | AMPA | 11 ucdavis.edunih.gov | No effect ucdavis.edu |

| Kainate Receptors (rat hippocampal neurons) ucdavis.edunih.gov | Kainate | 7.5 ucdavis.edunih.gov | Not applicable (low desensitization) ucdavis.edu |

| Heteromeric AMPA Receptors (GluRBi/Di) nih.gov | L-Glutamate | 30 µM (inhibited peak by 27.3%) nih.gov | No alteration (τ = 15.7 vs 17.5 msec) nih.gov |

Effects on Inward Currents in Cultured Hippocampal Neurons

In whole-cell voltage-clamp recordings from cultured rat hippocampal neurons, GYKI-52466 acts as a potent antagonist of inward currents activated by both AMPA and kainate Current time information in Knoxville, TN, US.fishersci.nl. The half-maximal inhibitory concentration (IC₅₀) values for AMPA- and kainate-activated currents are approximately 7.5 µM and 11 µM, respectively Current time information in Knoxville, TN, US.fishersci.nlciteab.comguidetopharmacology.orgontosight.ainih.gov. Notably, GYKI-52466 demonstrates significant selectivity, showing negligible activity against N-methyl-D-aspartate (NMDA) or γ-aminobutyric acid (GABA) responses, even at concentrations up to 50 µM Current time information in Knoxville, TN, US.fishersci.nlguidetopharmacology.orgguidetopharmacology.org.

The blocking action of GYKI-52466 is noncompetitive, voltage-independent, and does not exhibit use dependence, suggesting an allosteric mechanism of action Current time information in Knoxville, TN, US.fishersci.nl. Kinetic experiments using kainate as an agonist revealed binding and unbinding rates of 1.6 x 10⁵ M⁻¹s⁻¹ and 3.2 s⁻¹, respectively Current time information in Knoxville, TN, US.. Furthermore, GYKI-52466 has been shown to suppress non-NMDA receptor-mediated spontaneous synaptic currents via a postsynaptic action fishersci.nlguidetopharmacology.org.

Table 1: IC₅₀ Values for GYKI-52466 on Inward Currents in Cultured Rat Hippocampal Neurons

| Agonist | IC₅₀ (µM) | Effect | Reference |

| AMPA | 7.5 - 11 | Antagonist | Current time information in Knoxville, TN, US.fishersci.nlciteab.comguidetopharmacology.org |

| Kainate | 11 | Antagonist | Current time information in Knoxville, TN, US.fishersci.nlciteab.comguidetopharmacology.org |

| NMDA | >50 | Inactive | Current time information in Knoxville, TN, US.fishersci.nlguidetopharmacology.orgguidetopharmacology.org |

| GABA | Inactive | Inactive | Current time information in Knoxville, TN, US.fishersci.nlguidetopharmacology.org |

Modulation of Hippocampal Field Potentials

While direct studies specifically detailing the modulation of hippocampal field potentials by GYKI-52466 are less extensively reported, its role as a potent AMPA receptor antagonist inherently implies an influence on synaptic plasticity and excitatory transmission within hippocampal circuits. AMPA receptors are crucial for synaptic plasticity, including long-term potentiation (LTP), which is essential for learning and memory wikipedia.org. The ability of GYKI-52466 to inhibit AMPA receptor-mediated inward currents and spontaneous excitatory postsynaptic currents (EPSCs) suggests it would modulate the generation and propagation of field potentials that reflect synchronous neuronal activity fishersci.nlguidetopharmacology.org. For instance, in hippocampal cultures, GYKI-52466 has been observed to abolish uncaging-evoked EPSPs and the subsequent firing of action potentials, indicating a significant impact on excitatory synaptic responses that contribute to field potentials tocris.com. Related compounds, such as GYKI 53655, a selective AMPA receptor antagonist, have been shown to unmask kainate receptor-mediated responses in hippocampal neurons, further demonstrating the distinct roles of these receptors in shaping neuronal excitability uni.lu.

Impact on Acetylcholine Release in Hippocampus and Striatum

Investigations using in vivo microdialysis in freely moving rats have demonstrated that GYKI-52466 modulates acetylcholine (ACh) release in the hippocampus and striatum. Specifically, GYKI-52466 antagonizes the increase in extracellular ACh levels induced by the non-NMDA agonist quisqualate (QUIS) wikidoc.orgnih.gov. In the striatum, quisqualate (100 µM) typically induces a significant and prolonged increase in extracellular ACh (up to 250%), which is effectively counteracted by co-administration of GYKI-52466 (10 µM) wikidoc.org. Similarly, in the hippocampus, quisqualate-induced increases in ACh (up to 360%) are reversed by concomitant perfusion with GYKI-52466 (10 µM) wikidoc.org. Importantly, local perfusion of GYKI-52466 (10-100 µM) alone does not alter the basal release of ACh in either the hippocampus or the striatum, indicating its action is primarily on stimulated, rather than tonic, cholinergic activity wikidoc.orgwikipedia.org.

Table 2: Effect of GYKI-52466 on Quisqualate-Induced Acetylcholine Release

| Brain Region | Quisqualate (QUIS) Effect on ACh Release | GYKI-52466 (10 µM) Effect on QUIS-induced ACh Release | Basal ACh Release with GYKI-52466 | Reference |

| Hippocampus | Increased (up to 360%) | Antagonized | No effect | wikidoc.orgnih.gov |

| Striatum | Increased (up to 250%) | Antagonized | No effect | wikidoc.orgwikipedia.org |

Influence on AMPA Receptor Subunit Phosphorylation (e.g., GluA1)

While GYKI-52466 is a well-characterized AMPA receptor antagonist, direct detailed research findings specifically on its influence on AMPA receptor subunit phosphorylation, such as that of GluA1 (Ser845), were not extensively detailed in the available literature. The mention of antibodies targeting phosphorylated GluA1 in the context of GYKI-52466 suggests that such investigations may be conducted or are relevant to the compound's broader study citeab.com. However, explicit data or mechanisms describing GYKI-52466's direct impact on the phosphorylation state of AMPA receptor subunits were not identified within the provided search results.

Behavioral Pharmacology and Neurological Correlates

The pharmacological profile of GYKI-52466 extends to its effects on complex behaviors and its potential in models of neurological conditions, particularly those involving excitotoxicity and motor dysfunction.

Impact on Sensorimotor Function in Models of Brain Injury

GYKI-52466 demonstrates neuroprotective properties in models of brain injury. In a rat model of global ischemia-reperfusion injury induced by four-vessel occlusion, pretreatment with GYKI-52466 (30 mg/kg) was found to prevent neuronal damage in the CA1 region of the hippocampus guidetopharmacology.orgontosight.ai. This protective effect highlights its potential in mitigating excitotoxicity-induced neuronal loss following ischemic events guidetopharmacology.org. Its general neuroprotective and anticonvulsant properties have been noted across various studies wikipedia.orgwikipedia.orgwikipedia.org.

Interaction with NMDA Receptor Antagonists in Behavioral Paradigms (e.g., Catalepsy)

GYKI-52466 exhibits notable interactions with NMDA receptor antagonists in behavioral paradigms such as catalepsy. When administered alone, GYKI-52466 (e.g., 4.8 mg/kg) typically does not reverse haloperidol-induced catalepsy in rats and may even slightly increase the cataleptic response guidetopharmacology.orgnih.gov. However, its significant interaction becomes evident when co-administered with NMDA receptor antagonists.

GYKI-52466 has been shown to abolish or counteract the anticataleptic effects induced by both competitive NMDA receptor antagonists, such as CGP 37849, and non-competitive antagonists, including dizocilpine (B47880) (MK-801) guidetopharmacology.orgnih.gov. For instance, administration of GYKI-52466 to rats pretreated with CGP 37849 eliminated the anticataleptic effects of CGP 37849, resulting in a cataleptic response similar to that observed with haloperidol (B65202) alone guidetopharmacology.org. Similarly, GYKI-52466 counteracts dizocilpine-induced locomotor stimulation and its anticataleptic effects on haloperidol-induced catalepsy nih.gov. This suggests that the blockade of non-NMDA glutamate receptors by GYKI-52466 can antagonize the behavioral stimulant effects of NMDA receptor blockade, indicating a complex interplay between these glutamatergic systems in motor control nih.gov.

In the context of morphine-induced catalepsy, the effects of GYKI-52466 are less clear-cut. Lower doses of GYKI-52466 tended to attenuate morphine-induced catalepsy, whereas higher doses sometimes augmented it, suggesting a differential involvement of AMPA receptors in various aspects of the associated behavioral state compared to haloperidol-induced catalepsy.

Table 3: Interaction of GYKI-52466 with NMDA Receptor Antagonists in Catalepsy Models

| NMDA Antagonist | GYKI-52466 Alone Effect on Haloperidol-induced Catalepsy | GYKI-52466 Co-administration Effect on NMDA Antagonist's Anti-cataleptic Action | Reference |

| CGP 37849 | No reversal, slight increase possible | Abolished anti-cataleptic effects | guidetopharmacology.org |

| Dizocilpine (MK-801) | No alteration | Counteracted anti-cataleptic effects and locomotor stimulation | nih.gov |

| Morphine (induced catalepsy) | Varied: lower doses attenuated, higher doses augmented | N/A (GYKI-52466's effect was on morphine-induced catalepsy directly) |

Differential Behavioral Outcomes in Relation to Neuroprotection

GYKI-52466 exhibits significant neuroprotective properties, which have been demonstrated across various experimental models abcam.comwikipedia.org. A key area of investigation has been its role in pharmacological preconditioning, a prophylactic strategy to mitigate neuronal injury.

In models of kainic acid-induced seizures, low-dose GYKI-52466 administered as a preconditioning agent significantly reduced behavioral, electrographic, and immunohistological indices of seizures. For instance, a dose of 3 mg/kg, administered 90 minutes prior to kainic acid challenge, virtually abolished level 3 and level 4 seizures in rats frontiersin.org. This lasting anticonvulsant efficacy at low doses, well beyond the expected plasma half-life for classical AMPA receptor antagonism, supports the notion of a more complex, possibly metabotropic, protective mechanism frontiersin.org.

Table 2: Behavioral Outcomes of GYKI-52466 Preconditioning in Kainic Acid-Induced Seizure Model

| Preconditioning Treatment | Cumulative Seizure Score (2-hr period) | Level 3 & 4 Seizures | Reference |

| Saline | High | Present | frontiersin.org |

| GYKI-52466 (3 mg/kg, 90 min pre-KA) | Significantly Reduced | Virtually Abolished | frontiersin.org |

| GYKI-52466 (3 mg/kg, 10 min pre-KA) | Comparable to Saline | Present | frontiersin.org |

| GYKI-52466 (3 mg/kg, 180 min pre-KA) | Comparable to Saline | Markedly Reduced (Level 4) | frontiersin.org |

| GYKI-52466 (0.3, 1 mg/kg, 90 min pre-KA) | No significant reduction | Present | frontiersin.org |

Furthermore, in a rat model of hypoxia-ischemia (HI), low-dose GYKI-52466 preconditioning significantly reduced infarct volume and ventricular enlargement compared to saline-treated controls otago.ac.nz. Behavioral assessments in this model revealed significant improvements in sensorimotor functions, including foot-faults, paw use asymmetry, and postural reflex scores, across all GYKI-52466 treatment groups otago.ac.nz. Electrophysiological studies confirmed that GYKI-52466 preconditioning significantly reversed the HI-induced suppression of neuronal excitability and synaptic strength in hippocampal CA1 regions, restoring long-term potentiation (LTP) that was otherwise reduced or absent after HI otago.ac.nz.

Table 3: Neuroprotective Behavioral and Histological Outcomes in Hypoxia-Ischemia Model (Day 14 Post-HI)

| Preconditioning Treatment | Infarct Volume Reduction (relative to saline) | Ventricular Enlargement Reduction (relative to saline) | Sensorimotor Scores (e.g., Foot-faults, Paw Use Asymmetry, Postural Reflex) | Reference |

| GYKI-52466 (low-dose) | Significant | Significant | Significantly Improved | otago.ac.nz |

Beyond its preconditioning effects, GYKI-52466 exhibits other differential behavioral outcomes. It functions as an orally active anticonvulsant, effectively decreasing seizure and afterdischarge durations in amygdala-kindled rats abcam.comwikipedia.orgtocris.comnih.gov. When administered alone at 5 mg/kg, GYKI-52466 was observed to cause a significant impairment of retention in amygdala-kindled rats nih.gov. However, when combined with certain antiepileptic drugs, it did not lead to significant long-term memory deficits nih.gov. In general behavioral tests, GYKI-52466 reduced locomotor activity in normal rats and mice nih.gov. It was also found to antagonize dizocilpine-induced locomotor stimulation and counteract dizocilpine's anti-cataleptic effects d-nb.info. While it increased hyperlocomotion induced by apomorphine (B128758) or cocaine, it did not alter haloperidol-induced catalepsy nih.gov. Notably, low doses of GYKI-52466 (3 mg/kg or lower) did not produce adverse behavioral effects, with animals exhibiting normal behaviors such as exploring and grooming frontiersin.org. Conversely, higher doses, such as 20 mg/kg, have been associated with severe ataxia otago.ac.nz.

Translational Perspectives and Future Research Directions

Limitations in Therapeutic Utility Based on Preclinical Findings

Despite promising neuroprotective effects, the translation of GYKI-52466 into clinical use has been hampered by limitations observed in preclinical models, primarily concerning its therapeutic window.

A significant challenge for the therapeutic application of GYKI-52466 is the proximity of concentrations required for efficacy and those that produce adverse effects. Preclinical studies have established that the effective doses (ED50) for anticonvulsant activity are typically in the range of 10–25 mg/kg. frontiersin.org However, these concentrations are often associated with undesirable side effects, including motor impairment such as ataxia and immobility. nih.gov This narrow therapeutic index presents a substantial obstacle, as achieving robust neuroprotection without inducing significant side effects is difficult. The potential for motor disturbances and sedation at therapeutically relevant concentrations for acute neuroprotection complicates its potential use in conscious patients. nih.govahajournals.org

Emerging Strategies: Pharmacological Preconditioning as a Prophylactic Approach

To circumvent the limitations associated with high-dose administration, recent research has explored the concept of pharmacological preconditioning with GYKI-52466. This strategy involves administering the compound at very low, sub-therapeutic doses prior to an anticipated ischemic or excitotoxic insult.

Studies have demonstrated that preconditioning with low-dose GYKI-52466 can impart significant and lasting neuroprotection. nih.govnih.gov Administration of GYKI-52466 at doses as low as 3 mg/kg, which are 5- to 20-fold lower than the established ED50 for anticonvulsant activity, has been shown to be effective. frontiersin.orgresearchgate.net This low-dose pre-treatment, given 90-180 minutes prior to an insult like high-dose kainic acid, markedly reduces seizure severity and completely suppresses hippocampal c-FOS expression, a marker of neuronal activation. frontiersin.orgnih.govnih.gov Crucially, adverse behaviors often seen with higher doses are not evident during this low-dose preconditioning. nih.govresearchgate.netcam.ac.uk

This lasting protective effect, persisting well after the drug's expected clearance time, suggests a mechanism of action beyond the classical, direct blockade of ionotropic AMPA receptors. nih.govnih.gov It is hypothesized that this "pharmacological preconditioning" may trigger endogenous neuroprotective mechanisms, possibly mediated via inverse agonism of G-protein coupled receptors (GPCRs). nih.govnih.govresearchgate.net

| Parameter | Finding | Source |

| Effective Low Dose | 3 mg/kg | frontiersin.orgnih.gov |

| Pre-administration Window | 90-180 minutes prior to insult | frontiersin.orgnih.gov |

| Protective Effects | Reduced seizure scores, abolished severe seizures, suppressed c-FOS expression | frontiersin.orgnih.govnih.gov |

| Side Effects | Adverse behaviors associated with higher doses were not evident | nih.govresearchgate.net |

| Long-Term Outcome | Significantly reduced infarct volume, ventricular enlargement, and tissue loss following hypoxic-ischaemic injury | nih.govresearchgate.net |

The principle of prophylactic neuroprotection through pharmacological preconditioning has significant translational potential for clinical situations where cerebral blood flow is temporarily compromised. nih.govnih.govresearchgate.net This includes procedures such as cardiac surgery with cardiopulmonary bypass, carotid endarterectomy, and certain neurosurgical interventions. nih.gov By administering a low, non-disruptive dose of GYKI-52466 prior to the planned procedure, it may be possible to induce a state of tolerance in the brain, rendering neurons more resilient to subsequent ischemic or hypoxic insults. nih.govnih.gov This prophylactic strategy represents a novel approach in a field that currently has a scarcity of effective neuroprotective pharmaceuticals. nih.govresearchgate.netcam.ac.uk

Comparative Pharmacology with Analogous 2,3-Benzodiazepine Compounds

The development of analogues to GYKI-52466 has allowed for comparative studies to identify compounds with potentially improved pharmacological profiles.

GYKI-53405 and GYKI-53655 are two analogues of GYKI-52466 that have been investigated for their anticonvulsive and neuroprotective activities. nih.gov All three compounds act as non-competitive AMPA receptor antagonists. nih.gov However, preclinical studies have shown that GYKI-53405 and GYKI-53655 possess greater potency than the parent compound, GYKI-52466. nih.gov

In models of sound-induced seizures and maximal electroshock, both GYKI-53405 and GYKI-53655 demonstrated lower ED50 values, indicating higher anticonvulsant potency. nih.gov Similarly, in a model of global cerebral ischemia, the two analogues were more effective at prolonging survival times, with significantly lower doses required to achieve a 50% prolongation (PD50) compared to GYKI-52466. nih.gov Furthermore, the analogues showed a more sustained anticonvulsant action in the hours immediately following administration. nih.gov While GYKI 53405 (the racemate of talampanel) failed to affect spike-wave discharges in a genetic model of absence epilepsy at the dose tested, GYKI 52466 dose-dependently increased them. nih.gov These findings suggest that structural modifications to the 2,3-benzodiazepine backbone can significantly enhance efficacy, offering a pathway for developing more potent neuroprotective agents. nih.govnih.gov

| Compound | Anticonvulsant Activity (ED50, mg/kg) | Neuroprotection (PD50, mg/kg) |

| Audiogenic Seizure (Tonic) | Maximal Electroshock | |

| GYKI-52466 | 3.6 | 6.9 |

| GYKI-53405 | 1.1 | 2.6 |

| GYKI-53655 | 1.3 | 2.2 |

| Data sourced from Szabados et al. (2001) nih.gov |

Unexplored Therapeutic Avenues and Research Gaps

The unique profile of GYKI-52466 as a non-competitive antagonist of AMPA receptors opens several avenues for future research and therapeutic development. nih.gov While its primary mechanism and acute effects have been characterized, significant gaps remain in understanding its full potential, particularly concerning its application in complex neurological conditions, its long-term impact on neuronal function, and the refinement of its chemical structure for enhanced therapeutic properties. Further investigation into these areas is critical for translating the preclinical promise of GYKI-52466 and its analogs into clinical benefits.

Potential for Combination Therapies in Complex Neurological Disorders

A significant area of untapped potential for GYKI-52466 lies in its use as part of combination therapies for multifaceted neurological disorders like epilepsy. The rationale is that combining a non-competitive AMPA receptor antagonist with drugs acting on different neurotransmitter systems could yield synergistic effects, allowing for greater efficacy at lower doses and potentially mitigating side effects.

Research in animal models has provided proof-of-concept for this approach. In a study using amygdala-kindled rats, a model for temporal lobe epilepsy, co-administration of a low dose of GYKI-52466 with conventional antiepileptic drugs demonstrated significant benefits. nih.gov When combined with clonazepam or valproate, GYKI-52466 produced a marked reduction in seizure parameters. nih.gov Conversely, no significant protective interaction was observed when it was combined with carbamazepine, phenobarbital, or diphenylhydantoin in the same study. nih.gov This suggests a selective synergistic relationship that warrants further investigation. nih.gov These combinations did not produce significant motor or long-term memory deficits, highlighting a favorable profile for combined treatment strategies. nih.gov

Another study investigating pain transmission noted that while GYKI-52466 exhibited antinociceptive effects on its own, its combination with the NMDA receptor antagonist ketamine did not result in a significant enhancement of this effect. taylorandfrancis.com This finding suggests that the mechanisms of action for the two compounds in this context are distinct and may not be additive, underscoring the importance of carefully selecting drug partners based on their underlying pharmacology. taylorandfrancis.com

These preliminary findings support the clinical potential of combining AMPA receptor antagonists with certain existing antiepileptic drugs. nih.gov Future research should aim to elucidate the precise mechanisms of these synergistic interactions and explore combinations with other classes of drugs for a wider range of complex disorders, such as neurodegenerative diseases where multiple pathological pathways are involved.

Table 1: Effects of GYKI-52466 in Combination with Antiepileptic Drugs on Amygdala-Kindled Seizures in Rats

| Combination Therapy (at individually ineffective doses) | Seizure Severity Reduction | Seizure Duration Reduction | Afterdischarge Duration Reduction |

| GYKI-52466 + Clonazepam | 20% | 31% | 24% |

| GYKI-52466 + Valproate | 8% | 16% | 17% |

| GYKI-52466 + Carbamazepine | No significant protection | No significant protection | No significant protection |

| GYKI-52466 + Phenobarbital | No significant protection | No significant protection | No significant protection |

| GYKI-52466 + Diphenylhydantoin | No significant protection | No significant protection | No significant protection |

| Data sourced from a study on fully kindled rats, where combinations were tested at doses that were ineffective when administered alone. nih.gov |

Investigation of Long-Term Functional Outcomes beyond Acute Effects

Much of the research on GYKI-52466 has centered on its acute neuroprotective effects. However, a critical research gap is the lack of comprehensive studies on the long-term functional and behavioral consequences of treatment. For a neuroprotective agent to be clinically viable, it must not only prevent immediate cell death but also support lasting functional recovery.

A pivotal study addressed this gap by evaluating the long-term effects of low-dose GYKI-52466 preconditioning in a rat model of hypoxic-ischaemic (HI) brain injury. nih.gov The results demonstrated that prophylactic administration of GYKI-52466 conferred significant, lasting neuroprotection and functional benefits. nih.gov Assessments performed 90 days after the initial injury revealed that tissue loss was significantly reduced in animals treated with GYKI-52466 compared to controls. nih.gov

Crucially, these structural improvements were correlated with enhanced functional recovery. nih.gov The treated animals showed significant improvements in several sensorimotor tests, including fewer foot-faults and reduced paw use asymmetry. nih.gov These findings indicate that the early intervention with GYKI-52466 translates into durable preservation of neurological function. nih.gov

Further supporting a favorable long-term profile, studies have suggested that at pharmacologically relevant concentrations, GYKI-52466 does not interfere with the induction of long-term potentiation (LTP), a key cellular mechanism for learning and memory. nih.gov This is a notable advantage over NMDA receptor antagonists, which are often associated with memory impairment. nih.gov

Future investigations should expand upon these findings, examining a broader range of behavioral and cognitive outcomes over extended periods. It will be essential to determine if the long-term benefits observed in preclinical models of acute injury can be replicated in models of chronic neurodegenerative diseases.

Table 2: Long-Term (90-Day) Outcomes of GYKI-52466 Preconditioning in a Rat Model of Hypoxic-Ischaemic Brain Injury

| Outcome Measure | Control Group (Saline) | GYKI-52466 Group | Significance |

| Tissue Loss | Baseline | Significantly reduced | p < 0.05 |

| Foot-Faults | Baseline | Significantly improved | p < 0.05 |

| Paw Use Asymmetry | Baseline | Significantly improved | p < 0.05 |

| Postural Reflex Score | Baseline | Significantly improved | p < 0.05 |

| Data sourced from a study assessing recovery 90 days post-injury. nih.gov |

Advanced Structural-Activity Relationship Studies for Enhanced Compound Profiles

GYKI-52466 is the prototype of the 2,3-benzodiazepine class of non-competitive AMPA receptor antagonists. wikipedia.orgnih.gov Its discovery opened a new pharmacological avenue by demonstrating that the AMPA receptor could be allosterically modulated at a site distinct from the glutamate (B1630785) binding site. nih.govucdavis.edu This allosteric site represents a prime target for the development of new therapeutics, and advanced structure-activity relationship (SAR) studies are crucial for this effort.

The mechanism of GYKI-52466 involves binding to a novel recognition site on the AMPA receptor, which leads to a non-competitive, voltage-independent block of ion flow. nih.govucdavis.edu This site is believed to be located in a linker region between the ligand-binding domain (LBD) and the transmembrane domain (TMD). nih.gov The unique 2,3-benzodiazepine structure is central to this activity, distinguishing it from conventional 1,4-benzodiazepines that act on GABA-A receptors. wikipedia.org

While GYKI-52466 is a powerful research tool, advanced SAR studies are needed to refine its profile for clinical use. The goal of such studies is to systematically modify the 2,3-benzodiazepine scaffold to identify chemical substitutions that can enhance desired properties like potency, selectivity, and pharmacokinetic characteristics. A review of this compound class has highlighted the growing interest in developing derivatives based on the GYKI-52466 template. nih.gov

Future research should focus on:

Improving Selectivity: While GYKI-52466 is highly selective for AMPA/kainate receptors over NMDA receptors, SAR studies could aim to further differentiate between AMPA and kainate receptor subtypes. nih.gov This could lead to compounds with more targeted effects and fewer off-target actions.

Modulating Binding Kinetics: The binding and unbinding rates of GYKI-52466 influence its pharmacological effect. ucdavis.edu Modifying its structure could produce analogs with faster or slower kinetics, which may be advantageous for treating different conditions (e.g., rapid action for status epilepticus versus sustained action for chronic pain).

Exploring Complex Modulation: Research has indicated that GYKI-52466 may have complex effects, including positive modulation at low concentrations, potentially by acting at more than one binding site. nih.gov SAR studies could help to dissect these different effects, potentially leading to the development of biased modulators that selectively enhance or inhibit specific aspects of receptor function.

By leveraging computational modeling and high-throughput screening of new analogs, researchers can build comprehensive SAR models to guide the rational design of next-generation 2,3-benzodiazepines with superior therapeutic profiles. nih.govchemrxiv.org

Q & A

Q. What is the primary mechanism of action of GYKI-52466, and how does it differentiate between AMPA/kainate and NMDA receptors in experimental models?

GYKI-52466 is a 2,3-benzodiazepine compound that acts as a non-competitive antagonist of AMPA/kainate (AMPA/KA) receptors. In vitro studies using rat spinal cord neurons demonstrated its selective inhibition of iontophoretically applied AMPA/KA receptor agonists, with minimal effects on NMDA receptor-mediated responses in most cases . However, occasional NMDA inhibition in a subset of neurons suggests receptor subtype variability or methodological factors (e.g., iontophoretic current parameters). To validate selectivity, researchers should include control experiments with NMDA-specific antagonists (e.g., AP-5) and quantify receptor-specific responses using electrophysiological recordings or calcium imaging .

Q. What are the standard experimental protocols for administering GYKI-52466 in in vivo models of neurological disorders?

In rodent models, systemic administration (intraperitoneal or intravenous) is common. For example, in pilocarpine-induced status epilepticus (SE), doses of 30–100 mg/kg GYKI-52466 were used to terminate seizures, with EEG monitoring to confirm efficacy . Key considerations include:

- Dose-response curves to determine ED50 values (e.g., 56.15 mg/kg for SE termination within 60 minutes ).

- Co-administration with GABAergic agents (e.g., diazepam) to assess synergistic effects.

- Monitoring off-target effects, such as motor impairment, at higher doses.

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on GYKI-52466’s effects on NMDA receptors across different studies?

Contradictions may arise from differences in experimental models (e.g., spinal cord vs. cortical neurons) or methodological variability (e.g., iontophoretic vs. bath application). To address this:

- Perform receptor subunit profiling (e.g., GluN2B vs. GluN2A in NMDA receptors) in the target tissue.

- Use selective pharmacological tools (e.g., NMDA receptor antagonists) to isolate contributions.

- Employ calcium imaging to distinguish calcium-permeable AMPARs from NMDAR-mediated currents .

Q. What methodological challenges arise when translating GYKI-52466’s in vitro efficacy to in vivo models, and how can they be mitigated?

Challenges include:

- Blood-brain barrier (BBB) penetration : Verify CNS bioavailability via mass spectrometry or behavioral assays.

- Temporal resolution : In EEG-based seizure models, synchronize drug administration with electrographic seizure onset to avoid false negatives .

- Off-target effects : Use conditional knockout models (e.g., AMPAR subunit-specific deletions) to confirm target engagement.

Q. How should researchers design experiments to evaluate GYKI-52466’s role in mechanical nociception while controlling for peripheral vs. central mechanisms?

- Experimental design : Combine spinal cord electrophysiology (e.g., wide dynamic range neuron recordings ) with peripheral nerve blockades (e.g., lidocaine).

- Controls : Compare effects of GYKI-52466 with selective TRPV1 or ASIC inhibitors to isolate AMPAR-mediated pathways.

- Data analysis : Use ANOVA with post-hoc tests to differentiate dose-dependent inhibition of noxious vs. innocuous mechanical stimuli .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in GYKI-52466 studies?

- Fit data to sigmoidal curves (e.g., log[dose] vs. response) to calculate EC50/ED50 values and Hill coefficients .

- Use non-linear regression tools (e.g., GraphPad Prism) for robust parameter estimation.

- Report confidence intervals and perform outlier analysis to account for inter-animal variability.

Q. How can researchers address variability in the duration of GYKI-52466’s inhibitory effects (5–30 minutes) observed in spinal cord neurons?

- Conduct time-course experiments with repeated measures ANOVA.

- Explore factors such as neuronal subtype, receptor desensitization rates, or drug metabolism.

- Pair with pharmacokinetic studies to correlate drug concentration with effect duration .

Theoretical and Framework Considerations

Q. How does GYKI-52466’s mechanism inform broader theories of glutamatergic signaling in synaptic plasticity and disease?

GYKI-52466’s selective AMPAR inhibition supports the role of calcium-permeable AMPARs in hyperexcitability disorders (e.g., epilepsy, neuropathic pain). Researchers should contextualize findings within frameworks like:

- Allosteric modulation : Investigate interactions with auxiliary proteins (e.g., TARPs) that modulate AMPAR kinetics .

- Synaptic vs. extrasynaptic receptors : Use subcellular localization assays (e.g., immunogold electron microscopy) to map target engagement.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.